5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide
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Overview
Description
5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is a heterocyclic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with various nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The thiazole and pyrimidine rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include alkyl halides, potassium hydroxide, and triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammatory and cancer pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators . Additionally, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide include other thiazolopyrimidines and pyrimidine derivatives. These compounds share similar structural features and pharmacological activities. this compound is unique due to its specific substitution pattern and the presence of the sulfonamide group, which may enhance its biological activity and specificity .
Some similar compounds include:
- 5,7-Dichlorothiazolo[5,4-d]pyrimidine
- Thiazolo[4,5-d]pyrimidine derivatives with various substitutions
These compounds are often studied for their potential therapeutic applications and chemical properties.
Biological Activity
5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolo[4,5-d]pyrimidine core, which is known for its biological activity. Its structure includes:
- Dichloro substituents at positions 5 and 7.
- A methoxyphenyl group at the nitrogen position.
- A sulfonamide functional group , which enhances its solubility and bioactivity.
Antitumor Activity
Several studies have indicated that thiazole and pyrimidine derivatives exhibit potent antitumor properties. The compound has been evaluated against various cancer cell lines, showing promising results:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A431 (vulvar carcinoma) | <10 | |
U251 (glioblastoma) | 23.30 ± 0.35 | |
WM793 (melanoma) | >1000 |
The mechanism of action often involves the inhibition of critical pathways related to cell proliferation and survival, including interactions with Bcl-2 proteins, which are pivotal in regulating apoptosis.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Notably, derivatives of thiazole and pyrimidine have shown effective inhibition against Gram-positive bacteria:
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 0.22 - 0.25 | Bactericidal activity |
Staphylococcus epidermidis | 0.22 - 0.25 | Bactericidal activity |
These findings suggest potential applications in treating infections caused by resistant bacterial strains .
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory effects of thiazolo[4,5-d]pyrimidine derivatives. For instance, compounds have been shown to inhibit COX-2 activity significantly:
Compound | IC50 (µmol) | Standard Comparison |
---|---|---|
Compound A | 0.04 ± 0.09 | Celecoxib (0.04 ± 0.01) |
Compound B | 0.04 ± 0.02 | Celecoxib (0.04 ± 0.01) |
This suggests that these compounds may serve as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Structure-Activity Relationship (SAR)
The biological activity of thiazolo[4,5-d]pyrimidine derivatives is closely linked to their structural features:
- Methoxy Group : Enhances lipophilicity and bioavailability.
- Chlorine Substituents : Contribute to increased potency against cancer cells by influencing electronic properties.
- Sulfonamide Group : Improves solubility and interaction with biological targets.
Research indicates that modifications at specific positions can lead to enhanced activity or selectivity towards different biological targets .
Case Studies
- Anticancer Efficacy Study : A recent investigation into the anticancer properties of a series of thiazole-pyrimidine derivatives showed that compounds with methoxy substitutions had significantly lower IC50 values in A431 cell lines compared to their unsubstituted counterparts .
- Antimicrobial Resistance Study : Another study evaluated the efficacy of these derivatives against resistant strains of Staphylococcus aureus, demonstrating that certain modifications led to MIC values that were significantly lower than those of existing treatments .
Properties
Molecular Formula |
C12H8Cl2N4O3S2 |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
5,7-dichloro-N-(4-methoxyphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C12H8Cl2N4O3S2/c1-21-7-4-2-6(3-5-7)18-23(19,20)12-17-10-8(22-12)9(13)15-11(14)16-10/h2-5,18H,1H3 |
InChI Key |
UNZWROOJRDATSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
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